Cas no 2455-84-7 (1,4-Benzodioxin-2-methanamine,2,3-dihydro-N-[2-(2-methoxyethoxy)ethyl]-)

1,4-Benzodioxin-2-methanamine,2,3-dihydro-N-[2-(2-methoxyethoxy)ethyl]- structure
2455-84-7 structure
Product Name:1,4-Benzodioxin-2-methanamine,2,3-dihydro-N-[2-(2-methoxyethoxy)ethyl]-
Numero CAS:2455-84-7
MF:C14H21NO4
MW:267.32084441185
CID:262451
PubChem ID:15378
Update Time:2025-04-19

1,4-Benzodioxin-2-methanamine,2,3-dihydro-N-[2-(2-methoxyethoxy)ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzodioxin-2-methanamine,2,3-dihydro-N-[2-(2-methoxyethoxy)ethyl]-
    • N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2-methoxyethoxy)eth anamine
    • (RS)-N-(2-(2-Methoxyethoxy)ethyl)-2,3-dihydro-1,4-benzodioxin-2-ylmethylamin
    • 2-(3',6'-Dioxaheptyl)aminomethyl-1,4-benzodioxan
    • 2-(3',6'-dioxaheptyl)-aminomethyl-1:4-benzodioxane
    • Ambenoxan
    • Ambenoxan [INN:BAN]
    • Ambenoxane
    • Ambenoxane [INN-French]
    • Ambenoxano
    • Ambenoxano [INN-Spanish]
    • Ambenoxanum
    • Ambenoxanum [INN-Latin]
    • N-(2-(2-Methoxyethoxy)ethyl)-1,4-benzodioxan-2-methylamine
    • 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-[2-(2-methoxyethoxy)ethyl]-
    • 2455-84-7
    • EINECS 219-531-6
    • SCHEMBL2109415
    • NS00010540
    • AKOS040750389
    • YBP650462L
    • Q27294439
    • N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(2-methoxyethoxy)ethan-1-amine
    • AMBENOXAN [INN]
    • CHEMBL1742419
    • DTXSID10862954
    • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methoxyethoxy)ethanamine
    • UNII-YBP650462L
    • Inchi: 1S/C14H21NO4/c1-16-8-9-17-7-6-15-10-12-11-18-13-4-2-3-5-14(13)19-12/h2-5,12,15H,6-11H2,1H3
    • Chiave InChI: IRDXKUVPWPVZMA-UHFFFAOYSA-N
    • Sorrisi: O1C2C=CC=CC=2OCC1CNCCOCCOC

Proprietà calcolate

  • Massa esatta: 267.14713
  • Massa monoisotopica: 267.14705815g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 8
  • Complessità: 240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 49Ų

Proprietà sperimentali

  • PSA: 48.95
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.